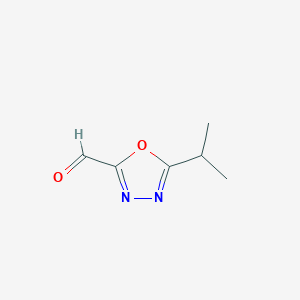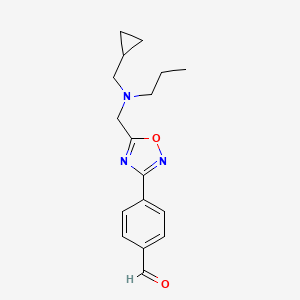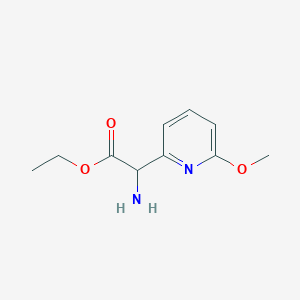![molecular formula C13H10FN B15362534 4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
4-[2-(3-Fluorophenyl)-vinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Fluorophenyl)-vinyl]pyridine is a chemical compound characterized by a pyridine ring substituted with a vinyl group and a 3-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Fluorophenyl)-vinyl]pyridine typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of a pyridine derivative with a 3-fluorophenyl boronic acid derivative under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions: 4-[2-(3-Fluorophenyl)-vinyl]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce reduced pyridine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
科学研究应用
4-[2-(3-Fluorophenyl)-vinyl]pyridine has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: It is used in the production of materials and chemicals with specific properties, such as polymers and electronic materials.
作用机制
The mechanism by which 4-[2-(3-Fluorophenyl)-vinyl]pyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific biological system or application.
相似化合物的比较
4-[2-(3-Fluorophenyl)-vinyl]pyridine can be compared with other similar compounds, such as 4-[2-(4-Fluorophenyl)-vinyl]pyridine and 4-[2-(2-Fluorophenyl)-vinyl]pyridine These compounds differ in the position of the fluorine atom on the phenyl ring, which can affect their chemical reactivity and biological activity
List of Similar Compounds
4-[2-(4-Fluorophenyl)-vinyl]pyridine
4-[2-(2-Fluorophenyl)-vinyl]pyridine
4-[2-(3-Chlorophenyl)-vinyl]pyridine
4-[2-(3-Bromophenyl)-vinyl]pyridine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H10FN |
|---|---|
分子量 |
199.22 g/mol |
IUPAC 名称 |
4-[(E)-2-(3-fluorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10FN/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H/b5-4+ |
InChI 键 |
PIWWCRHLRHAEQD-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)/C=C/C2=CC=NC=C2 |
规范 SMILES |
C1=CC(=CC(=C1)F)C=CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)

![4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B15362467.png)
![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)

![Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)
![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)

![5-(Hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one](/img/structure/B15362516.png)

![(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15362529.png)
![(7S,8aR)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15362530.png)
![(3S,6R)-5-Benzyloxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15362533.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
